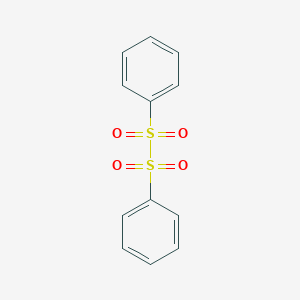

Diphenyl disulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S2/c13-17(14,11-7-3-1-4-8-11)18(15,16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJVMJWCNFOERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146273 | |

| Record name | Diphenyl disulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-06-0 | |

| Record name | Diphenyl disulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl disulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl disulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL DISULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9F86432DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diphenyl Disulfone

Oxidation of Thiophenol and Related Precursors

The oxidation of thiophenol is a primary and extensively studied method for the synthesis of diphenyl disulfone. This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each with its own set of conditions and efficiencies.

Peroxide-Mediated Oxidations

Hydrogen peroxide is a common and environmentally benign oxidant for the conversion of thiophenol to this compound. orgsyn.orgwikipedia.org This reaction can be performed in both acidic and basic media. orgsyn.org The choice of reaction medium can influence the reaction rate and the formation of byproducts. For instance, the oxidation of thiols by hydrogen peroxide can be catalyzed by acids. organic-chemistry.org In some cases, over-oxidation to sulfoxides and sulfones can be a challenge, but controlling the reaction temperature can help mitigate this. orgsyn.org

A notable procedure involves the use of 30% aqueous hydrogen peroxide in trifluoroethanol, where the this compound precipitates out of the solution, facilitating its isolation. orgsyn.org The reaction is typically conducted at low temperatures initially and then allowed to proceed at room temperature. orgsyn.org

Halogen-Based Oxidative Coupling

Halogens and halogen-containing compounds are effective reagents for the oxidative coupling of thiophenol. google.com

Iodine-Hydrogen Iodide: The reaction of thiophenol with iodine is a classical method for preparing this compound. wikipedia.orgcirclestar-chem.com The reaction proceeds by the oxidation of thiophenol by iodine, producing this compound and hydrogen iodide. wikipedia.orgcirclestar-chem.com This method is straightforward and widely used. circlestar-chem.com

Bromine-Aqueous Potassium Hydrogen Carbonate: A two-phase system employing bromine and aqueous potassium hydrogen carbonate can also be used for the oxidation of thiols to disulfides. orgsyn.orgnih.gov This method offers a simple procedure for the synthesis. lookchem.com

Metal-Salt Catalyzed Oxidations

Various metal salts have been shown to catalyze the oxidation of thiophenol to this compound, often under mild conditions.

Sm/BiCl₃: A system of samarium in the presence of bismuth(III) chloride in water can be used to prepare this compound from thiophenol. orgsyn.org Bismuth(III) chloride has also been utilized in other catalytic coupling reactions. mdpi.com

FeCl₃/NaI: The combination of iron(III) chloride and sodium iodide is another effective system for the synthesis of this compound. orgsyn.org Iron salts, in general, are known to be involved in the reductive cleavage of organic peroxides in the presence of thiols. acs.org

Solvent Effects on Oxidation Pathways

The choice of solvent can significantly impact the efficiency and selectivity of thiophenol oxidation. Fluoroalkyl alcohols, such as trifluoroethanol and hexafluoroisopropyl alcohol (HFIP), have been shown to be particularly effective solvents for these reactions. orgsyn.org These solvents facilitate the oxidation under mild conditions and can lead to high yields of disulfides without significant contamination from over-oxidation products like sulfones. orgsyn.org The use of trifluoroethanol is advantageous as it is a more common and less expensive solvent compared to HFIP. orgsyn.org

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts offer several advantages, including ease of separation and reusability. Their application in the synthesis of this compound is an area of active research.

Metal-Organic Framework (MOF) Catalysts

Metal-Organic Frameworks (MOFs) are porous crystalline materials that have shown promise as catalysts for a variety of organic transformations due to their high surface area and tunable active sites. mdpi.com

MOF-199: MOF-199, also known as HKUST-1, is a copper-based MOF that has been investigated as a heterogeneous catalyst. mdpi.comnih.gov It has been successfully used for the direct synthesis of symmetrical disulfides from thiols. biolmolchem.com The catalytic activity of MOFs like MOF-199 is attributed to the accessible metal sites within their porous structure. mdpi.com

Emerging and Green Synthetic Approaches

The development of environmentally benign and efficient synthetic methodologies for producing this compound is an area of growing interest in chemical research. These emerging approaches focus on the use of greener oxidants, catalytic systems, and alternative energy sources to minimize waste and avoid harsh reaction conditions typically associated with traditional oxidation methods. A significant focus of these green methodologies is the selective oxidation of diphenyl sulfide (B99878).

One promising green approach involves the use of in situ generated chlorine dioxide from sodium chlorite (B76162) (NaClO2) and hydrochloric acid (HCl) in organic solvents. mdpi.com This method has been shown to effectively oxidize diphenyl sulfide to diphenyl sulfone in high yields, reaching up to 96%. mdpi.com The reaction proceeds under mild conditions and demonstrates high selectivity. mdpi.com This process is considered scalable and environmentally friendly as it circumvents issues related to the solubility of substrates and side reactions that can occur with aqueous oxidants. mdpi.com

Photocatalysis represents another significant frontier in the green synthesis of this compound. The photocatalytic aerobic oxidation of diphenyl sulfide offers a sustainable route to the sulfone. rsc.org Research has also demonstrated the highly selective and efficient synthesis of diphenyl sulfone from diphenyl sulfide using titanium dioxide (TiO2) as a photocatalyst in the presence of hydrogen peroxide (H2O2). uj.edu.plresearchgate.net The anatase form of TiO2, in particular, has been shown to effectively catalyze the oxidation to diphenyl sulfone. uj.edu.plresearchgate.net This method is advantageous as it can proceed under both catalytic (in the dark) and photocatalytic (with UV irradiation) conditions, with the latter often enhancing the reaction rate. uj.edu.plresearchgate.netresearchgate.net Hydrogen peroxide is a favored oxidant in green chemistry due to its primary byproduct being water. rsc.org

The choice of catalyst and reaction conditions plays a crucial role in the selectivity and efficiency of diphenyl sulfone synthesis. For instance, copper complex catalysts have been utilized for the catalytic oxidation of sulfoxides to sulfones under relatively mild conditions, suggesting a potential green route for the final oxidation step to this compound. google.com

Below is a data table summarizing some of the emerging and green synthetic approaches for this compound.

| Starting Material | Oxidant/Catalyst | Solvent(s) | Yield | Key Features |

| Diphenyl sulfide | Sodium chlorite / Hydrochloric acid | Ethyl acetate, Acetonitrile | up to 96% | Scalable, environmentally friendly, high selectivity, mild conditions. mdpi.com |

| Diphenyl sulfide | Hydrogen peroxide / Titanium dioxide (anatase) | Acetonitrile | High | Photocatalytic, green oxidant (H2O2), selective to the sulfone. uj.edu.plresearchgate.netresearchgate.net |

| Diphenyl sulfide | Aerobic oxidation (photochemical) | Not specified | Good | Utilizes oxygen as a mild and sustainable oxidant. rsc.org |

These emerging methodologies highlight a shift towards more sustainable practices in chemical synthesis, offering viable alternatives to conventional routes for producing this compound with improved environmental profiles.

Mechanistic Investigations of Diphenyl Disulfone Reactivity

Radical Chemistry and Photochemistry of the Disulfide Bond

The sulfur-sulfur bond in diphenyl disulfide is susceptible to cleavage under various conditions, most notably upon exposure to light. This photochemical reactivity is central to its role as a catalyst and a source of reactive intermediates in organic synthesis. d-nb.info

Under photoirradiation, typically with UV light, the disulfide bond of diphenyl disulfide (Ph-S-S-Ph) undergoes homolytic cleavage. researchgate.net This process breaks the relatively weak S-S bond, resulting in the formation of two identical phenylthiyl radicals (PhS•). beilstein-journals.orgnih.gov This generation of free thiyl radicals is a primary photochemical event that initiates a wide range of subsequent reactions. d-nb.info The process can be initiated by visible light and is fundamental to the use of diphenyl disulfide as a photocatalyst or a hydrogen atom transfer (HAT) catalyst. beilstein-journals.orgchinesechemsoc.org The phenylthiyl radical can also be generated in the gas phase through vacuum flash pyrolysis of diphenyl disulfide and subsequently isolated in an argon matrix for spectroscopic study. rsc.org

The efficiency of the photodissociation of diphenyl disulfide can be quantified by its photolysis quantum yield. The transient grating (TG) method has been successfully applied to determine this value. oup.comoup.com This technique allows for the study of nongeminate recombination of the photodissociated radicals. By analyzing the time profile of the thermal grating signal, the quantum yield of photodissociation for diphenyl disulfide in isooctane (B107328) at room temperature has been determined to be 0.43 ± 0.02. oup.com This value was found to be consistent with results obtained from ordinary photoacoustic spectroscopy measurements. oup.com

Transient absorption spectroscopy is a powerful tool for directly observing the short-lived intermediates generated during the photolysis of diphenyl disulfide. oup.com Following femtosecond photodissociation, the nascent phenylthiyl radicals can be observed and their spectral evolution monitored over time. acs.org Studies using broad-band transient absorption have helped characterize the spectra of these nascent radicals. For instance, in cyclohexane, an initial broad absorption band evolves on a picosecond timescale into two distinct bands. acs.org Laser flash photolysis experiments have also been used to generate and study the transient spectra of the phenylthiyl radical, confirming its formation and role in subsequent reactions. beilstein-journals.org

Catalytic Pathways Involving Diphenyl Disulfide and Its Derivatives

The ability of diphenyl disulfide to generate thiyl radicals upon irradiation underpins its use as a catalyst in several important organic transformations. d-nb.info

Diphenyl disulfide is an effective catalyst for the cis-trans isomerization of alkenes under UV irradiation. wikipedia.org The catalytic cycle is initiated by the homolytic cleavage of the disulfide into two phenylthiyl radicals. One of these radicals reversibly adds to the double bond of a cis-alkene, forming a carbon-centered radical adduct. louisville.edu Rotation around the carbon-carbon single bond in this intermediate allows for a change in stereochemistry. Subsequent β-elimination of the phenylthiyl radical can then yield the more thermodynamically stable trans-alkene, regenerating the radical catalyst to continue the cycle. louisville.edu This method has been used in the conversion of maleate (B1232345) esters to their corresponding fumarates. beilstein-journals.orgnih.gov

Disulfide-Catalyzed Isomerizations in Complex Molecule Synthesis

The reversible addition of thiyl radicals to carbon-carbon double bonds provides an effective method for C=C bond isomerization, a crucial step in the synthesis of complex natural products where specific stereochemistry is required. wikipedia.orgbeilstein-journals.org

Ophirin B: In the enantioselective synthesis of ophirin B, a key challenge was the isomerization of a (Z,E)-diene to the desired (E,E)-isomer. Traditional methods proved ineffective. However, irradiation in the presence of a catalytic amount of diphenyl disulfone successfully facilitated the desired isomerization. The process involves the formation of an intermediate (E,Z)-isomer which, under the reaction conditions, also converts to the final (E,E)-product. beilstein-journals.orgnih.gov

Astrogorgin: The synthesis of astrogorgin, a complex marine natural product, also benefits from disulfide-catalyzed isomerization, although specific details regarding this compound's direct role are part of a broader class of disulfide-mediated reactions in complex synthesis.

Hitachimycin: During the total synthesis of the antitumor macrocyclic antibiotic (+)-hitachimycin, this compound-catalyzed isomerization was employed to create an intermediate with an E-configuration. nih.govwikipedia.org This stereochemistry was not achievable using standard methods like the Schlosser modification of the Wittig olefination. nih.gov

Gloeosporone: Similarly, the synthesis of (−)-gloeosporone utilized a photo-induced isomerization catalyzed by this compound to convert a Z-alkene to the required E-alkene, demonstrating the utility of this method in constructing macrocyclic structures. beilstein-journals.orgnih.gov

Anti-Markovnikov Functionalization Reactions (e.g., Olefin Hydration)

This compound can act as a co-catalyst in photoredox systems to achieve anti-Markovnikov functionalization of olefins. In 2017, a method was reported for the anti-Markovnikov hydration of both terminal and internal olefins to produce primary and secondary alcohols. beilstein-journals.org This reaction uses 9-mesityl-10-methylacridinium (B1239669) (Acr⁺–Mes–ClO₄⁻) as a photoredox catalyst alongside this compound. The process exhibits broad substrate scope and provides high yields and excellent regioselectivity. beilstein-journals.org The thiyl radicals generated from this compound are key to the catalytic cycle, facilitating the anti-Markovnikov addition pathway. researchgate.net

Hydrogen Atom Transfer (HAT) Catalysis in Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

This compound serves as an effective Hydrogen Atom Transfer (HAT) co-catalyst in certain cycloaddition reactions. beilstein-journals.org For instance, in a polar radical crossover [4+2] cycloaddition (Diels-Alder type reaction), the presence of this compound is crucial. Without it, the reaction yields only the [2+2] cycloaddition product. The mechanism involves the generation of thiophenol in situ from the thiyl radical, which acts as the active HAT catalyst. beilstein-journals.org The thiyl radical reoxidizes an intermediate acridine (B1665455) radical, regenerating the photocatalyst and promoting the desired [4+2] pathway, particularly in nonpolar solvents. beilstein-journals.org

Reductive Dehalogenation Processes

Light-induced reductive dehalogenation can be catalyzed by this compound. beilstein-journals.orgresearchgate.net This process often operates via a polarity reversion mechanism. Under illumination, this compound cleaves to form thiyl radicals. These radicals can then generate thiophenol in situ, which serves as the active HAT catalyst for the reduction of alkyl and aryl halides. beilstein-journals.orgnih.govresearchgate.net This method has been successfully applied to dehalogenative radical cyclization reactions, achieving yields between 40% and 98%. beilstein-journals.orgnih.gov

Selective Oxidation Reactions (e.g., Allyl Alcohol Oxidation)

This compound derivatives catalyze the photoinduced oxidation of allyl alcohols to acrylaldehydes at room temperature. researchgate.netbeilstein-journals.orgnih.gov The proposed mechanism begins with the photolytic cleavage of the disulfide bond to form thiyl radicals. nih.gov A thiyl radical then abstracts an α-hydrogen atom from the allyl alcohol, producing thiophenol and an allylic radical. A subsequent single-electron transfer (SET) from the allylic radical to another thiyl radical generates an allylic cation and a thiolate anion. nih.gov Finally, proton abstraction from the hydroxy group by the thiolate yields the acrylaldehyde product. beilstein-journals.org While this compound itself provides modest yields (23–44%), the use of dendrimer disulfides has been shown to improve yields significantly (38–63%) by suppressing side reactions. beilstein-journals.org

| Catalyst | Product Yield | Reference |

|---|---|---|

| This compound | 23–44% | beilstein-journals.org |

| Dendrimer Disulfides | 38–63% | beilstein-journals.org |

Diboration Reactions

This compound acts as an efficient photocatalyst for the diboration of terminal alkynes. beilstein-journals.orgnih.gov Under light irradiation, it facilitates the addition of bis(pinacolato)diboron (B136004) (B₂pin₂) across the alkyne's triple bond. This reaction produces the corresponding diboryl alkenes in yields ranging from 43% to 75%. beilstein-journals.orgnih.gov The process is initiated by the photolytic generation of thiyl radicals, which catalyze the addition of the diboron (B99234) reagent to the unsaturated substrate. beilstein-journals.org

Catalysis of Thermal Thia-Allylic Rearrangements

This compound catalyzes the thermal thia-allylic rearrangement of allyl phenyl sulfides. acs.org Mechanistic studies indicate that the reaction is first-order with respect to the concentration of this compound. acs.orgresearchgate.net The proposed mechanism does not involve a radical chain or a simple dissociation-recombination process. Instead, it is believed to proceed through the initial formation of a trigonal-bipyramidal complex between the catalyst (this compound) and the substrate (allyl phenyl sulfide). The rate-determining step is a pseudorotation within this complex, which occurs over a lower energy barrier than the uncatalyzed rearrangement. acs.orgresearchgate.net This catalytic pathway provides a more efficient route for the isomerization compared to the purely thermal process.

Reaction Kinetics and Selectivity in this compound Transformations

Factors Influencing Chemoselectivity and Regioselectivity

Chemoselectivity, the preferential reaction of a reagent with one functional group over others, and regioselectivity, the preferential reaction at one position over other possible positions, are governed by a combination of electronic, steric, and systemic factors. researchgate.netalgoreducation.com In transformations leading to or involving sulfones, these factors dictate the reaction's outcome and efficiency.

Catalyst and Reagent Control: The choice of catalyst is a powerful tool for controlling selectivity. A prominent example is the oxidation of diphenyl sulfide (B99878), which can be selectively converted to either diphenyl sulfoxide (B87167) or diphenyl sulfone. Research has shown that using anatase-TiO2 as a catalyst primarily yields diphenyl sulfone, whereas rutile-TiO2 under similar conditions leads to the formation of diphenyl sulfoxide with high selectivity. nih.govrsc.org This demonstrates that the specific crystalline form of the catalyst can fundamentally alter the reaction pathway. Similarly, various metal-based tungstates, such as α-Ag2WO4 and NiWO4, have been identified as highly selective catalysts for the oxidation of sulfides to sulfones. cdmf.org.br The choice of solvent and the concentration of the oxidizing agent, like hydrogen peroxide, are also critical parameters that must be optimized to achieve high selectivity for the desired sulfone product. cdmf.org.brconicet.gov.ar

In cross-coupling reactions to form aryl sulfones, the catalyst system, including the metal and associated ligands, is paramount. Copper- and palladium-catalyzed reactions are common, and the choice of ligand can significantly influence reactivity, particularly with sterically hindered substrates. rsc.orgrsc.org

Electronic and Steric Effects: The electronic properties of the substrates play a major role in directing reactivity. In nucleophilic aromatic substitution (SNAr) reactions involving aryl sulfones, the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -SO2R) at positions ortho and para to the leaving group activates the aromatic ring, facilitating the reaction. cdnsciencepub.com Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack or direct electrophilic attack. youtube.com The electrophilicity of the sulfone's sulfur atom and the adjacent carbon atoms is a key determinant of where a nucleophile will attack. researchgate.net

Steric hindrance can also be a dominant factor. Bulky substituents near a potential reaction site can prevent a reagent from approaching, thereby directing the reaction to a less sterically hindered position. youtube.com For instance, in the coupling of glycosyl sulfinates with aryl halides, ortho-substituted substrates showed moderately reduced reactivity compared to their meta- or para-substituted counterparts, indicating a steric effect. rsc.org In some cases, steric and electronic effects can be synergistic, leading to highly selective transformations; in other cases, they may compete, leading to a mixture of products. researchgate.netacs.org

The interplay of these factors is summarized in the interactive table below.

Interactive Table: Factors Controlling Selectivity in Sulfone Transformations

| Factor | Type | Controlling Aspect | Example | Outcome |

| Catalyst | Systemic | Crystal Phase | Oxidation of Diphenyl Sulfide | Anatase-TiO₂ favors Diphenyl Sulfone; Rutile-TiO₂ favors Diphenyl Sulfoxide. nih.govrsc.org |

| Catalyst | Systemic | Metal/Ligand | Cross-coupling of Aryl Halides | Copper or Palladium catalysts with specific ligands enable efficient formation of complex aryl sulfones. rsc.orgrsc.org |

| Reagent | Systemic | Oxidant Conc. | Sulfide Oxidation | Increasing H₂O₂ concentration can shift selectivity from sulfoxide to the fully oxidized sulfone. cdmf.org.br |

| Substrate | Electronic | Substituent Effects | Nucleophilic Aromatic Substitution | Electron-withdrawing groups on the aryl ring activate it for substitution, enhancing reaction rates. cdnsciencepub.comnih.gov |

| Substrate | Steric | Bulkiness | Cross-coupling Reactions | Bulky groups near the reaction center can decrease reaction rates or alter regioselectivity. rsc.orgyoutube.com |

| Solvent | Systemic | Polarity/Coordination | Various | The choice of solvent (e.g., acetonitrile, methanol) can significantly impact catalyst activity and reaction rates. cdmf.org.br |

Kinetic Studies of Radical Propagation and Termination

Radical reactions are characterized by three main phases: initiation, propagation, and termination. nih.gov Kinetic studies of these steps are essential for understanding the mechanism and controlling the outcome of radical transformations involving species like the phenylsulfonyl radical (PhSO₂•), a key intermediate related to this compound.

Radical Propagation: The propagation phase consists of a series of chain-carrying steps. For instance, a common propagation sequence in sulfone chemistry involves the addition of a sulfonyl radical to a carbon-carbon double or triple bond. researchgate.net Kinetic studies have determined that these addition reactions are typically very fast, with rate constants (k_p) in the range of 10⁷ to 10⁹ M⁻¹s⁻¹. researchgate.net

Another key propagation step is hydrogen abstraction. The rate at which a radical abstracts a hydrogen atom depends on the bond dissociation energy of the C-H bond and the nature of the radical. acs.org The phenylthiyl radical (PhS•), which can be generated from diphenyl disulfide, is highly reactive and can readily propagate a radical chain. rsc.org Its subsequent reaction with molecular oxygen can lead to the formation of a phenylthiylperoxy radical, which can then rearrange to the more stable phenylsulfonyl radical. rsc.org This reaction sequence is notable because the initial formation of the peroxy radical from the thiyl radical and oxygen proceeds with a low or non-existent activation barrier. rsc.org

Radical Termination: The radical chain is terminated when two radicals react with each other, typically through combination (coupling) or disproportionation. nih.gov The rate constant for termination (k_t) is generally very high, often diffusion-controlled. nih.gov In controlled radical polymerizations, a key objective is to minimize termination events relative to propagation to ensure the formation of well-defined polymers. acs.org The ratio of the propagation rate constant to the termination rate constant (k_p/k_t) is a critical parameter that reflects the degree of control over the radical process. acs.org

Kinetic investigations often employ techniques like pulse radiolysis or electron spin resonance (ESR) spectroscopy to monitor radical concentrations in real-time and determine these rate constants. iupac.org For example, ESR studies can show the buildup and decay of specific radical intermediates during a reaction, providing direct insight into the kinetics of propagation and termination steps. rsc.org

The following table outlines the elementary steps in a typical radical reaction involving sulfonyl species.

Interactive Table: Elementary Steps in Radical Reactions Involving Sulfonyl Species

| Step | Description | General Reaction | Kinetic Significance |

| Initiation | Formation of initial radical species, often through thermal or photochemical cleavage of a precursor. | Initiator → 2 R• | The rate of initiation dictates the overall concentration of radicals in the system. nih.gov |

| Propagation 1 | A radical (e.g., sulfonyl radical) adds to an unsaturated bond (e.g., an alkene). | RSO₂• + C=C → RSO₂-C-C• | This is a key chain-carrying step. The rate constant (k_p) is typically high. researchgate.net |

| Propagation 2 | A new radical abstracts an atom (e.g., H) from another molecule, regenerating the chain-carrying radical. | R'• + H-SPh → R'-H + •SPh | The efficiency of this step depends on the bond strength of the abstracted atom. rsc.org |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | R• + R'• → R-R' | This is a fast, often diffusion-controlled reaction with a high rate constant (k_t). nih.gov |

Computational and Theoretical Studies on Diphenyl Disulfone

Conformational Analysis and Structural Equilibria

The three-dimensional arrangement of atoms in diphenyl disulfide is complex, primarily due to the rotational freedom around the sulfur-sulfur and carbon-sulfur bonds. Computational studies, often in conjunction with experimental data, have been pivotal in elucidating its conformational landscape.

Determining the precise equilibrium structure of a molecule as complex as diphenyl disulfide, which has 34 independent structural parameters, presents a significant challenge. A powerful approach combines experimental data from supersonic-jet microwave spectroscopy with high-level quantum-chemical computations. nih.gov This mixed estimation (ME) method has been successfully applied to diphenyl disulfide. nih.gov

In the gas phase, these studies have identified a single conformation with C₂ symmetry. nih.govresearchgate.net The methodology involves fitting structural parameters to both the experimentally determined moments of inertia (from rotational spectroscopy of the parent molecule and its ¹³C and ³⁴S isotopologues) and predicate parameters derived from high-level ab initio calculations. nih.gov This approach is particularly valuable because low-frequency vibrations associated with the phenyl torsions can complicate the calculation of an accurate force field, making purely computational or semi-experimental methods less reliable. nih.gov The resulting equilibrium structures are considered highly accurate, with uncertainties as low as 0.001 Å for bond lengths and 0.2° for angles.

A defining feature of the diphenyl disulfide structure is the dihedral angle of the C–S–S–C backbone. Rotational spectroscopic investigations have shown that, like many other organic disulfides, the C-S-S-C skeleton of diphenyl disulfide preferentially adopts a gauche arrangement. researchgate.netresearchgate.net This conformation helps to minimize steric strain and repulsive interactions between the lone pairs of electrons on the adjacent sulfur atoms.

The typical range for this C–S–S–C dihedral angle in disulfide-bearing molecules is between 84° and 94°. researchgate.netresearchgate.net For bis(2-hydroxyphenyl) disulfide, a related compound, the C-S-S-C dihedral angle is reported to be near 90°, existing in an axial conformation with probable C₂ symmetry. cdnsciencepub.comcdnsciencepub.com This non-planar, or skew, conformation is a general characteristic of the disulfide bridge.

Density Functional Theory (DFT) is a widely used computational method to investigate the relative energies and stabilities of different conformers. DFT calculations for diaryl disulfides have revealed key factors influencing their conformational preferences. For example, in studies of 4,4'-dibromodiphenyl disulfide, high-level DFT calculations identified two main conformers, showing a preference for one where the phenyl ring planes slide past each other during S-S rotation over one where they approach or move away from each other. researchgate.netresearchgate.net

In polymeric materials containing diphenyl disulfide units, a "closed" conformation with a smaller dihedral angle (around 60° or less) appears to be favored. frontiersin.org This preference is attributed to stabilizing intrachain interactions between the phenyl rings adjacent to the sulfur atoms, which helps to reduce steric repulsion. frontiersin.org The use of an integrated approach, combining dynamic NMR studies with DFT calculations, is often necessary to accurately assign conformers and understand their exchange mechanisms in solution. nih.gov

Electronic Structure and Bonding Characteristics

The nature of the sulfur-sulfur bond and the electronic landscape of the molecule dictate its reactivity and photophysical properties. Theoretical assessments provide fundamental data on bond strengths and electron distribution.

The strength of the sulfur-sulfur bond is a critical parameter, influencing the chemical stability and potential applications of diphenyl disulfide, particularly in self-healing materials. frontiersin.org The S-S bond dissociation energy (BDE) represents the enthalpy change required to break this bond homolytically.

Theoretical studies using hybrid density functional theory (DFT) methods, such as B3P86, B3LYP, and B3PW91, have been employed to calculate the BDE of various disulfide compounds. researchgate.net For diphenyl disulfide specifically, the calculated BDE is approximately 48 kcal/mol. frontiersin.org This value is lower than that for aliphatic disulfides (around 60 kcal/mol) but higher than for sulfenamides (molecules with S-N bonds). frontiersin.org The chemical and electronic environment significantly influences the BDE of disulfide bonds. researchgate.net

Table 1: Calculated S-S Bond Dissociation Energies (BDE) for Various Disulfides

| Compound Type | BDE (kcal/mol) | Computational Method |

|---|---|---|

| Diphenyl Disulfides | ~48 | DFT |

| Aliphatic Disulfides | ~60 | DFT |

| Sulfenamides (S-N) | ~33 | DFT |

This table presents approximate BDE values as reported in theoretical studies. frontiersin.org

Molecular orbital (MO) theory helps in understanding the electronic transitions and reactivity of diphenyl disulfide. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly insightful. In diphenyl sulfone derivatives, which share structural similarities, the HOMO is typically located on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting diphenyl sulfone moiety. mdpi.com This separation of HOMO and LUMO is indicative of intramolecular charge transfer (ICT) character upon excitation. mdpi.comresearchgate.net

Theoretical studies on the dissociative reduction of disulfides show that the process proceeds stepwise through the formation of a radical anion intermediate. acs.org The primary structural change upon electron transfer is the elongation of the S-S bond, which is the preferential cleavage pathway in solution. acs.org The investigation of excited-state dynamics in related molecules using time-resolved spectroscopy combined with molecular dynamics simulations reveals complex charge-transfer processes, which can be influenced by substituents and the solvent environment. unige.ch

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms, energetics, and selectivity associated with diphenyl disulfone. Through the application of quantum chemical calculations and theoretical models, researchers have elucidated complex reaction pathways, including those involving radical species, and have successfully predicted the outcomes of catalytic processes.

Reaction Pathway Modeling and Energetics

The chemistry of this compound is notably characterized by its involvement in radical reactions. Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in mapping out the mechanisms of these processes.

One of the primary radical pathways involves the thermal decomposition of this compound. Upon heating, the sulfur-sulfur bond in this compound, (PhSO₂)₂, undergoes homolytic cleavage to equilibrate with sulfonyl radicals (RSO₂•). acs.org This process is central to its catalytic activity, such as in the isomerization of alkenes. Quantum chemistry calculations have investigated the subsequent steps, revealing that these sulfonyl radicals abstract allylic hydrogen atoms from alkenes in a single, one-step process. This abstraction forms an allylic radical and a sulfinic acid (RSO₂H) pair, which then recombine within a solvent cage to yield the isomerized alkene and regenerate the sulfonyl radical catalyst. acs.org Competing mechanisms, such as hydrogen exchange between alkenes, electron transfer, or addition/elimination pathways, were computationally shown to be less favorable. acs.org

Further computational investigations have explored the formation of radical ions from diphenyl sulfone derivatives. DFT calculations [B3LYP/6-31+g(d,p)] have confirmed the formation of intramolecular dimer radical anions and cations, which are generated experimentally via electron beam pulse radiolysis. researchgate.net These studies revealed that the stability of the dimer radical anion is influenced by both the inductive effect of the sulfonyl group and the conjugation involving the d-orbital of the sulfur atom and the phenyl rings. researchgate.net

Photochemical pathways have also been modeled. An extensive analysis of the deactivation pathways of the first excited singlet state (S₁) of diphenyl sulfone has shown that a primary decay channel is an activated intersystem crossing to a triplet state (Tₙ). researchgate.net This process is proposed to reach a dissociative ³σσ* state localized on a carbon-sulfur (C-S) bond, leading to its cleavage and the formation of radical species. researchgate.net

| Reaction Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Alkene Isomerization | CCSD(T)/6-311++G(d,p)//B3LYP/6-311++G(d,p) | Reaction proceeds via a one-step allylic hydrogen abstraction by a sulfonyl radical (RSO₂•). | acs.org |

| Dimer Radical Ion Formation | DFT: B3LYP/6-31+g(d,p) | Confirmed the formation and stability of intramolecular dimer radical anions and cations. | researchgate.net |

| Photochemical S₁ Decay | Theoretical Data Analysis | The main decay channel involves an activated intersystem crossing to a dissociative ³σσ* state, leading to C-S bond cleavage. | researchgate.net |

The energetic span model is a powerful theoretical tool used to calculate the turnover frequency (TOF) of a catalytic cycle from a computed energy profile. nih.gov It posits that the TOF is determined not by a single rate-determining step, but by the energy difference—the energetic span (δE)—between the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). nih.gov This model provides a direct link between computational results and experimental kinetics, enabling predictions of catalyst efficiency and selectivity.

In the context of this compound-catalyzed reactions, computational studies have applied these principles to explain observed selectivity. For the isomerization of alkenes, calculations showed that the high chemoselectivity for 2-alkyl-1-alkenes over linear, terminal alkenes is not governed by differences in the exothermicity of the reactions. acs.org Instead, the selectivity originates from a difference in the ionization energies of the alkenes. acs.org The transition states for the hydrogen abstraction from different alkenes (e.g., propene vs. 2-methylpropene) by the methanesulfonyl radical (CH₃SO₂•) exhibit varying degrees of charge transfer from the alkene to the radical. For instance, calculations revealed a charge transfer of 0.34 electrons from propene and 0.38 electrons from 2-methylpropene in their respective transition states, indicating a more stabilized transition state for the more substituted alkene, which leads to a lower activation barrier and higher reaction rate. acs.org

Detailed modeling of entire catalytic cycles involving this compound scaffolds has provided fundamental insights into their reactivity. DFT calculations have been employed to fully characterize the intermediates and transition states in complex, multi-step reactions.

A notable example is the study of bismuth heterocycles built on a diphenyl sulfone scaffold, which are active in various chemical transformations. researchgate.net For a cross-coupling reaction utilizing these catalysts, a three-step mechanism was proposed and computationally modeled:

Oxidative Addition

Transmetalation

Reductive Elimination

The energy profile for the complete cycle was calculated, with all intermediates and transition states being fully characterized. researchgate.net These calculations, performed both in the gas phase and in solvent, suggested that the oxidative addition step is the rate-determining step for the entire catalytic process, as it possesses the highest energy barrier in the cycle. researchgate.net

Similarly, in the this compound-catalyzed isomerization of alkenes, the transition states for the key hydrogen abstraction step were located and analyzed. acs.org Kinetic deuterium (B1214612) isotope effects calculated for the H-abstraction from 2-methylpropene by the CH₃SO₂• radical were found to be consistent with experimental measurements, validating the computed one-step hydrogen transfer mechanism and the accuracy of the modeled transition state. acs.org This demonstrates the power of computational modeling to not only propose mechanisms but also to provide quantitative data that can be directly compared with experimental evidence.

Advanced Research Applications of Diphenyl Disulfone in Organic Synthesis and Catalysis

As a Strategic Reagent and Intermediate in Complex Organic Synthesis

The utility of diphenyl disulfone as a strategic reagent is underscored by its ability to serve as a precursor to the phenylsulfenyl (PhS) group, a functionality that can be strategically introduced into organic molecules to facilitate a variety of synthetic manipulations. This section details the specific applications of this compound in carbonyl chemistry, regioselective functionalizations, and decontamination processes.

The introduction of a phenylsulfenyl (PhS) substituent alpha to a carbonyl group is a valuable transformation in organic synthesis, as the resulting α-phenylthio carbonyl compounds are versatile intermediates for the formation of carbon-carbon bonds and other functional group interconversions. Aldehydes and ketones, which contain a carbonyl functional group (C=O), are key classes of organic compounds where this transformation is relevant. libretexts.orglibretexts.orgmsu.edu The carbon atom of the carbonyl group has two additional bonds that can be occupied by hydrogen, alkyl, or aryl substituents. msu.edu If at least one of these is a hydrogen, the compound is an aldehyde; if neither are hydrogen, it is a ketone. libretexts.orglibretexts.orgmsu.edu The nomenclature of these compounds follows IUPAC rules, with the suffix "-al" for aldehydes and "-one" for ketones. libretexts.orglibretexts.orgmsu.edu

This compound, in the presence of a suitable reducing agent or under photochemical conditions, can generate the phenylthiyl radical (PhS•), which can then react with enolates or enols derived from carbonyl compounds to introduce the PhS group at the α-position. This process allows for the subsequent manipulation of the carbonyl compound, including alkylation, aldol reactions, and the formation of α,β-unsaturated carbonyl compounds through oxidation and elimination of the sulfoxide (B87167).

The strategic application of this compound extends to its role in directing the regioselectivity of various functionalization and cyclization reactions. The reversible addition of thiyl radicals, generated from this compound, to unsaturated bonds can be exploited to control the outcome of radical-mediated processes. beilstein-journals.org This capability has proven valuable in the synthesis of complex cyclic and polycyclic molecules.

In photoredox catalysis, this compound can act as a cocatalyst, where the in situ generated thiophenol can serve as a hydrogen-atom donor in dehalogenative radical cyclization reactions, leading to the formation of cyclic products with yields ranging from 40-98%. beilstein-journals.org Furthermore, in the presence of a photoredox catalyst, this compound can facilitate anti-Markovnikov olefin hydration reactions, producing primary and secondary alcohols with excellent regioselectivity and yields up to 96%. beilstein-journals.org

Table 1: Regioselective Reactions Facilitated by this compound

| Reaction Type | Role of this compound | Regioselectivity | Product | Yield (%) |

| Dehalogenative Radical Cyclization | Cocatalyst (Thiophenol precursor) | Controlled by radical addition | Cyclic compounds | 40-98 |

| Olefin Hydration | Cocatalyst | Anti-Markovnikov | Primary and Secondary Alcohols | Up to 96 |

The reactivity of this compound and related sulfur compounds has been harnessed in the development of materials for the decontamination of chemical warfare agents (CWAs). nih.gov Decontamination involves the reduction or removal of these hazardous agents to non-toxic levels. semanticscholar.org This can be achieved through physical removal or chemical neutralization. semanticscholar.org

Research has demonstrated that highly porous poly(dicyclopentadiene) (pDCPD) foams, when oxidized, can rapidly sequester and decontaminate the CWA simulant demeton-S. dtic.milresearchgate.net The decontamination process involves the oxidation of demeton-S to vinyl, sulfoxide, and sulfone products. dtic.milresearchgate.net The increased concentration of peroxy species within the oxidized pDCPD foams correlates with the enhanced oxidation of the simulant. dtic.mil For instance, pDCPD foams oxidized for 4 and 8 hours showed a 100% reduction of demeton-S after only 30 minutes. dtic.mil

Table 2: Decontamination of Demeton-S using Oxidized pDCPD Foams

| pDCPD Foam Oxidation Time | Demeton-S Reduction after 30 min | Decontamination Products |

| Unoxidized | ~25% | Not detected |

| 2 hours | ~25% | Not detected |

| 4 hours | 100% | Vinyl, Sulfoxide, Sulfone |

| 8 hours | 100% | Vinyl, Sulfoxide, Sulfone |

Catalytic Roles in Modern Synthetic Chemistry

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. This compound has played a crucial role in this transition, particularly in the fields of photocatalysis and photoredox catalysis, where it can act as a versatile catalyst or cocatalyst. beilstein-journals.org

Photocatalysis, which utilizes light to drive chemical reactions, aligns well with the principles of green chemistry by often enabling the use of milder reaction conditions and reducing the generation of waste. This compound has been employed as a metal-free photocatalyst in various organic transformations. beilstein-journals.org Under visible light irradiation, it can be homolytically cleaved to generate thiyl radicals, which can initiate a range of radical-mediated reactions. beilstein-journals.org

Examples of such green chemistry approaches include the aerobic oxidative cleavage of C=C bonds in arylolefins to produce aldehydes or ketones, and the diboration of terminal alkynes. beilstein-journals.org These reactions proceed under mild conditions, often at room temperature, and utilize environmentally benign oxidants like oxygen. beilstein-journals.org

This compound is a key component in the design of photoredox cocatalytic systems. beilstein-journals.org In these systems, a photocatalyst absorbs light and initiates an electron transfer process, while the cocatalyst, in this case, this compound, participates in the catalytic cycle to regenerate the active photocatalyst or to promote a specific chemical transformation. beilstein-journals.org

For example, in combination with an acridinium-based photoredox catalyst, this compound has been used to facilitate the decarboxylation of carboxylic acids. beilstein-journals.org In this system, the phenyl thiyl radical generated from this compound reoxidizes the reduced photocatalyst, allowing the catalytic cycle to continue. beilstein-journals.org Similarly, in iridium-based photoredox systems, sulfone-substituted tetrazoles can be activated to generate sulfonyl radicals, which can then be trapped by electron-deficient olefins to form dialkyl sulfones in good to excellent yields. organic-chemistry.org

Development of Sustainable Synthetic Protocols

The synthesis of sulfones, including this compound, has traditionally relied on methods such as the oxidation of sulfides or sulfoxides and Friedel-Crafts-type reactions with sulfonyl chlorides. nih.gov A widely employed method involves the oxidation of the corresponding sulfide (B99878). nih.gov This transformation is a two-step process where the sulfide is first oxidized to a sulfoxide intermediate, which is then further oxidized to the sulfone. nih.gov While effective, classical approaches often utilize reagents and conditions that are not environmentally benign. For instance, the oxidation of a sulfide to produce the anticancer drug bicalutamide was accomplished using excess meta-chloroperbenzoic acid (m-CPBA). nih.gov Similarly, other processes have used oxidants like potassium permanganate (KMnO₄) in conjunction with intermediates derived from compounds like 4-chloronitrobenzene. google.comepo.org

In response to the growing need for green chemistry, research has focused on developing more sustainable synthetic protocols. A significant advancement is the use of hydrogen peroxide (H₂O₂) as an oxidant, since its only byproduct is water. nih.govepo.org Various protocols have been developed that employ aqueous hydrogen peroxide, often in combination with catalysts, to achieve the oxidation of sulfides to sulfones. nih.gov

A particularly sustainable approach involves the treatment of sulfides with a slight excess of 30% aqueous H₂O₂ at elevated temperatures (e.g., 75 °C) without the need for any catalyst or additional solvent. nih.gov This method offers a green pathway to a variety of sulfones in good yields. nih.gov Another sustainable strategy involves the use of an oxidizing system formed by sodium tungstate (Na₂WO₄) and H₂O₂ to convert the thioether intermediate into the corresponding sulfone. google.com These methods represent a shift towards more environmentally friendly processes by minimizing waste and avoiding hazardous reagents, aligning with the principles of sustainable chemistry. nih.gov

This compound Derivatives in Functional Materials Research

Investigation of Corrosion Inhibition Properties of Disulfide Derivatives

Organic compounds that contain heteroatoms such as sulfur, nitrogen, and oxygen are effective corrosion inhibitors for various metals in corrosive environments. ijsrp.org Their efficacy is often attributed to the presence of mobile electron pairs and the electron density around these heteroatoms, which facilitate the adsorption of the molecules onto the metal surface, thereby blocking active sites. ijsrp.org Diphenyl sulfide, sulfoxide, and sulfone derivatives have long been recognized as effective corrosion inhibitors. semanticscholar.orgnih.gov Studies have shown that inhibitors with diphenyl structures can exhibit superior adsorption and inhibition performance due to increased molecular rigidity and surface compatibility. researchgate.net

Recent research has focused on diphenyl disulfide derivatives as potent corrosion inhibitors. An experimental and theoretical study investigated the anti-corrosion properties of three specific diphenyl disulfide derivatives—2,2′-Dithiosalicylic acid (DSA), 2-aminophenyl disulfide (APD), and 2,2-dibenzamidodiphenyl disulfide (DPD)—on copper in a sulfuric acid (H₂SO₄) medium. researchgate.net The findings indicated that all three compounds demonstrated good anti-corrosion capabilities. researchgate.net

Electrochemical tests, including polarization curves, revealed that these derivatives function as mixed-type inhibitors, meaning they inhibit both the cathodic and anodic reactions of the copper corrosion process. researchgate.net Impedance spectroscopy results showed a significant increase in charge transfer resistance upon the adsorption of the inhibitor molecules on the copper surface, indicating the formation of a dense and ordered protective film. researchgate.net The adsorption of these inhibitors was found to conform to the Langmuir monolayer adsorption model. researchgate.net The comparative study concluded that the corrosion inhibition ability increased in the order of DSA < APD < DPD. researchgate.net

The table below summarizes the key findings from the investigation of these diphenyl disulfide derivatives as corrosion inhibitors for copper.

Table 1. Corrosion Inhibition Properties of Diphenyl Disulfide Derivatives on Copper

| Derivative | Abbreviation | Inhibition Type | Adsorption Model | Relative Inhibition Efficacy |

|---|---|---|---|---|

| 2,2′-Dithiosalicylic acid | DSA | Mixed | Langmuir | Good |

| 2-aminophenyl disulfide | APD | Mixed | Langmuir | Better |

| 2,2-dibenzamidodiphenyl disulfide | DPD | Mixed | Langmuir | Best |

Emerging Research Directions and Future Outlook for Diphenyl Disulfone

Development of Novel Diphenyl Disulfone Analogs and Their Academic Potential

While this compound itself is a subject of foundational research, a significant portion of recent synthetic and developmental work has focused on its close structural relative, diphenyl sulfone. The insights gained from studying diphenyl sulfone derivatives provide a roadmap for the potential functionalization and application of diphenyl disulfones. This research is primarily aimed at tuning the molecule's properties for specific, high-value applications by modifying its core structure.

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of molecules in various applications. In the context of diphenyl sulfone analogs, SAR studies have been more prominent in medicinal chemistry than in catalysis. For instance, research into substituted diphenyl sulfones as 5-HT₆ receptor antagonists has demonstrated how specific structural modifications dramatically influence biological potency. nih.gov

One study synthesized a series of diphenyl sulfone derivatives and found that the parent compound showed a strong potency (Ki = 1.6 μM). nih.gov The introduction of a methylamine substituent increased the activity approximately 66-fold (Ki = 24.3 nM). nih.gov A further 150-fold increase in potency (Ki = 0.16 nM) was achieved by adding a piperazinyl moiety in the para-position relative to the sulfonyl group. nih.gov While these findings relate to biological activity, the principles of how substituent placement and nature affect molecular interactions are directly applicable to the design of future this compound-based catalysts.

Table 1: Structure-Activity Relationship of Diphenyl Sulfone Analogs as 5-HT₆R Antagonists

| Compound | Key Substituent | Potency (Ki) | Fold Increase vs. Parent |

|---|---|---|---|

| Diphenyl sulfone (10a) | None | 1.6 μM | 1x |

| N-methyl-2-(phenylsulfonyl)aniline (10g) | Methylamine | 24.3 nM | ~66x |

| N-methyl-2-(phenylsulfonyl)-5-piperazin-1-ylaniline (10m) | Piperazinyl | 0.16 nM | ~10,000x |

The synthesis of functionalized derivatives is key to unlocking new applications. Research has been active in creating novel diphenyl sulfone derivatives with tailored electronic and material properties. For example, new organic emitters for potential use in thermally activated delayed fluorescence (TADF) OLEDs have been synthesized by incorporating carbazole electron-donating groups onto a diphenyl sulfone acceptor core. mdpi.com The non-planar, tetrahedral shape of the sulfonyl group helps to limit intermolecular interactions, promoting strong intramolecular charge transfer, a desirable property for TADF emitters. mdpi.com

The synthesis of these materials was achieved through a reaction in DMSO using potassium carbonate as a base, followed by purification via silica gel chromatography. mdpi.com The resulting derivatives were found to be amorphous, high-thermal-stability materials capable of forming stable thin films. mdpi.com Such synthetic strategies could be adapted to create functionalized diphenyl disulfones with unique photophysical or reactive properties.

Advanced Spectroscopic and Analytical Methodologies for this compound Studies

The development of sophisticated analytical techniques is paramount for elucidating the complex chemical physics of molecules like this compound. These advanced methods provide unprecedented insight into reaction dynamics, transient species, and precise molecular structures.

Time-resolved spectroscopy techniques are essential for understanding the photophysics and photochemistry of diphenyl sulfone and its derivatives. By combining steady-state photolysis with time-resolved fluorescence measurements, researchers have conducted extensive analyses of the deactivation pathways of the first excited singlet state (S₁) of diphenyl sulfone. researchgate.net

These studies revealed that the primary decay channel for the S₁ state is an activated intersystem crossing to a higher triplet state (Tₙ), which is proposed to be a dissociative state localized on a C-S bond. researchgate.net Furthermore, nanosecond pulse radiolysis has been used to generate and observe the transient absorption spectra of radical cations of diphenyl sulfone derivatives. researchgate.net This technique allows for the direct study of reactive intermediates that are critical in many chemical processes. The photoluminescence kinetics of novel diphenyl sulfone derivatives have also been examined, revealing both prompt and delayed fluorescence components, which is evidence of a potential TADF effect. mdpi.com

Table 2: Advanced Spectroscopic Techniques for Diphenyl Sulfone Studies

| Technique | Compound Studied | Key Findings |

|---|---|---|

| Time-Resolved Fluorescence | Diphenyl Sulfone | Characterized S₁ deactivation pathways; identified an activated S₁ → Tₙ intersystem crossing as the main decay channel. researchgate.net |

| Nanosecond Pulse Radiolysis | Diphenyl Sulfone Derivatives | Observed transient absorption spectra of dimer radical ions. researchgate.net |

| Photoluminescence Spectroscopy | Carbazole-Diphenyl Sulfone Derivatives | Measured emission spectra and kinetics; identified prompt and delayed fluorescence components indicative of TADF. mdpi.com |

Precise structural data is the foundation upon which an understanding of a molecule's properties is built. For this compound, high-resolution X-ray diffraction has been used to determine its crystal and molecular structure at room temperature. researchgate.net This analysis provided accurate measurements of the key bond lengths within the molecule. researchgate.net

For more complex, functionalized analogs, a combination of techniques is typically employed. The structures of novel substituted diphenyl sulfones have been confirmed using Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and X-ray crystallography. nih.gov The National Institute of Standards and Technology (NIST) Chemistry WebBook also provides reference data, including infrared (IR) and mass spectra, for the parent diphenyl sulfone compound. nist.govnist.gov

Table 3: High-Resolution Structural Data for this compound

| Bond | Observed Average Length (Å) |

|---|---|

| S-S | 2.193 |

| S-O | 1.428 |

| S-C | 1.753 |

Data obtained from X-ray diffraction analysis. researchgate.net

Interdisciplinary Research at the Interface of this compound Chemistry

The versatility of the diphenyl sulfone core structure has led to its application in a wide array of scientific and technological fields, showcasing the power of interdisciplinary research.

Materials Science: Diphenyl sulfone is utilized as a high-temperature solvent for processing highly rigid polymers such as PEEK. wikipedia.org Furthermore, its functionalized derivatives are at the forefront of research into next-generation organic electronics. Novel derivatives incorporating carbazole groups are being developed as cost-effective, solution-processable TADF emitters for more efficient and stable blue Organic Light-Emitting Diodes (OLEDs). mdpi.com Other derivatives have been developed for use in thermal recording materials. google.com

Medicinal Chemistry and Pharmacology: The diphenyl sulfone scaffold is a privileged structure in drug discovery. Substituted diphenyl sulfones have been extensively investigated as potent and selective antagonists for the 5-HT₆ serotonin receptor, which is a target for cognitive disorders. nih.gov Other research has explored 4-aminodiphenyl sulfone derivatives as antibacterial agents by studying their inhibition of dihydropteroate synthase. nih.gov

Agricultural Chemistry: The parent compound, diphenyl sulfone, has been identified for its use as an acaricide and ovicide, indicating its utility in crop protection. nih.gov

This cross-pollination of ideas—from materials engineering to pharmacology—continues to generate new research questions and drive innovation, suggesting a promising future for the exploration and application of both this compound and its sulfone analogs.

Integration with Flow Chemistry and Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering superior control, safety, and efficiency. While specific literature on the dedicated continuous synthesis of this compound is still emerging, the successful application of flow chemistry to closely related compounds, such as diphenyl sulfoxide (B87167), provides a strong blueprint for future development.

The oxidation of diphenyl sulfide (B99878) to produce diphenyl sulfoxide is a highly exothermic reaction that poses significant thermal risks in conventional batch reactors, potentially leading to thermal runaway. acs.org Research has demonstrated that using a microreactor for this process significantly mitigates these risks. acs.org In a continuous flow setup, key parameters can be precisely controlled, leading to optimized yields and enhanced safety. For instance, the oxidation of diphenyl sulfide using hydrogen peroxide and a phosphotungstic acid catalyst in a microreactor achieved a diphenyl sulfoxide yield of up to 84.3%. acs.org This level of control is difficult to achieve in large-scale batch production.

The principles demonstrated in the synthesis of diphenyl sulfoxide are directly applicable to the production of this compound, which is often synthesized via the oxidation of precursors like diphenyl sulfide. orgsyn.org The advantages of a flow process for this transformation would include:

Enhanced Safety: Superior heat exchange in microreactors or flow reactors allows for the safe handling of highly exothermic oxidation reactions. acs.org

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry minimizes the formation of by-products, a common issue in batch oxidations where over-oxidation can occur. nih.gov

Scalability: Flow reactors allow for safer and more predictable scaling-up of production by extending operational time or numbering up reactors, rather than increasing the hazardous volume of a single batch reactor. acs.org

The table below summarizes the optimized conditions found for the continuous flow synthesis of diphenyl sulfoxide, which serves as a valuable model for the potential continuous synthesis of this compound.

| Parameter | Optimized Value |

|---|---|

| Catalyst | Phosphotungstic acid (PTA) |

| Catalyst Loading | 0.75% |

| Reactants | Diphenyl sulfide (DPS), Hydrogen peroxide (H₂O₂) |

| H₂O₂–DPS Molar Ratio | 2 |

| Reaction Temperature | 70 °C |

| Residence Time | 25 minutes |

| Achieved Yield (DPSO) | 84.3% |

Data derived from a study on the continuous flow synthesis of diphenyl sulfoxide. acs.org

Potential in Bio-inspired Catalysis (referring to disulfide bridges in biology)

The field of bio-inspired catalysis seeks to mimic the highly efficient and selective chemical transformations that occur in nature. In this context, it is crucial to distinguish between This compound (C₆H₅-SO₂-C₆H₅) and its related compound, diphenyl disulfide (C₆H₅-S-S-C₆H₅) . The discussion of "disulfide bridges" in biology pertains directly to the disulfide (-S-S-) linkage, making diphenyl disulfide the relevant molecule for bio-mimicry in this area. wikipedia.org

In biological systems, disulfide bridges are covalent bonds formed by the oxidation of two thiol groups from cysteine residues. These bonds are fundamental to the stabilization of the three-dimensional structure of many proteins. nih.gov Furthermore, the reversible formation and cleavage (oxidation and reduction) of disulfide bonds are central to the catalytic activity of various enzymes, such as oxidoreductases, which play critical roles in cellular metabolism and signaling. nih.gov

Diphenyl disulfide serves as an excellent small-molecule model for studying the fundamental chemistry of the biological disulfide bond. Its S-S bond can be cleaved under UV irradiation to generate two highly reactive phenylthiyl radicals (PhS•). beilstein-journals.orgnih.gov This property allows diphenyl disulfide to act as a photocatalyst in a variety of organic reactions, effectively mimicking aspects of radical-based enzymatic processes. beilstein-journals.orgrsc.org The thiyl radicals generated can initiate or mediate reactions by reversibly adding to unsaturated bonds or participating in hydrogen abstraction processes. nih.govd-nb.info

This catalytic behavior has been harnessed in several synthetic applications, including:

Isomerization of Alkenes: Diphenyl disulfide catalyzes the cis-trans isomerization of double bonds under UV light, a process useful in achieving the desired stereochemistry in complex molecules. wikipedia.orgbeilstein-journals.org

Reductive Dehalogenation: As a catalyst, it can generate thiophenol in situ, which is an active hydrogen atom transfer (HAT) agent for reductive dehalogenation reactions. beilstein-journals.orgnih.gov

Oxidation and Functionalization: It can catalyze photoinduced oxidation of substrates like allyl alcohols and facilitate addition reactions to alkenes and alkynes. beilstein-journals.orgnih.gov

The table below highlights several catalytic applications of diphenyl disulfide, demonstrating its versatility as a bio-inspired catalyst.

| Reaction Type | Role of Diphenyl Disulfide | Key Intermediate | Conditions |

|---|---|---|---|

| Alkene Isomerization (e.g., maleate (B1232345) to fumarate) | Photocatalyst | Thiyl radical (PhS•) | UV Irradiation |

| Anti-Markovnikov Olefin Hydration | Co-catalyst with a photoredox catalyst | Thiyl radical (PhS•) | Visible Light |

| Reductive Dehalogenation | Pre-catalyst for HAT agent | Thiophenol (PhSH) | Visible Light |

| Oxidation of Allyl Alcohols | Photocatalyst | Thiyl radical (PhS•) | UV Irradiation |

Examples of reactions catalyzed by diphenyl disulfide. wikipedia.orgbeilstein-journals.orgnih.govd-nb.info

By studying the catalytic properties of simple organic disulfides like diphenyl disulfide, researchers can develop new, efficient, and sustainable catalytic systems inspired by nature's own machinery. rsc.orgacs.org

Q & A

Q. What are the standard protocols for synthesizing diphenyl disulfone, and what safety precautions are critical during synthesis?

this compound synthesis typically involves sulfonation or coupling reactions. A solvent-free, greener approach uses ultrasonication-mediated one-pot synthesis with diisopropyl bromomethyl phosphonate as a starting material, avoiding hazardous solvents like DMF . Safety protocols include wearing protective gloves/eyewear, working in a fume hood, and adhering to waste disposal regulations due to potential irritancy and toxicity risks . Post-synthesis purification via column chromatography (e.g., alumina with cyclohexane) is recommended to isolate products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermodynamic properties?

- Gas Chromatography (GC): Purity verification (>99% GC) .

- NMR Spectroscopy: Confirms substitution patterns (ortho-, meta-, para-) and E/Z selectivity .

- X-ray Crystallography: Resolves crystal structure and bond angles .

- Thermodynamic Calculations: Group contribution methods estimate properties like enthalpy and entropy using structural fragments (e.g., benzene rings, sulfone groups) .

Q. How should researchers handle discrepancies in reported thermodynamic data for this compound?

Cross-validate data using multiple techniques (e.g., calorimetry, computational modeling) and consult primary literature for context-specific conditions (e.g., temperature, solvent effects). For example, residual errors in group contribution methods may arise from unaccounted intermolecular interactions, necessitating experimental validation .

Advanced Research Questions

Q. What methodologies optimize the regioselectivity of this compound derivatives during synthesis?

Regioselectivity in halogenation or substitution reactions can be enhanced by:

- Acid-Catalyzed Reactions: Using fluorinated anhydrides at low temperatures to favor 4,4′-dichlorodiphenyl sulfone formation .

- Ultrasonication: Promotes uniform reaction conditions, reducing byproducts in vinyl disulfone synthesis .

- Substituent Engineering: Introducing electron-withdrawing/donating groups to direct reaction pathways .

Q. How can researchers resolve contradictions in reactivity data for this compound across studies?

- Systematic Variable Isolation: Test hypotheses by varying one parameter (e.g., solvent, catalyst) while holding others constant.

- Meta-Analysis: Compare datasets from diverse sources (e.g., industrial vs. academic syntheses) to identify confounding factors like impurity profiles .

- Computational Modeling: Use DFT calculations to predict reaction pathways and compare with experimental outcomes .

Q. What experimental designs are effective for studying the impact of substituent positions (ortho, meta, para) on this compound’s reactivity?

- Synthetic Libraries: Synthesize analogs with controlled substitution patterns (e.g., ortho-bis(bisphenylvinylsulfonyl)methane) .

- Kinetic Studies: Measure reaction rates under identical conditions to isolate steric/electronic effects.

- Spectroscopic Probes: Use IR/Raman spectroscopy to track bond polarization changes influenced by substituent position .

Q. What strategies improve the sustainability of this compound synthesis without compromising yield?

- Solvent-Free Reactions: Replace DMF with mechanochemical grinding or ultrasonication .

- Catalyst Optimization: Employ recyclable catalysts (e.g., immobilized enzymes) to reduce waste.

- Waste Valorization: Convert byproducts into useful intermediates (e.g., sulfonic acids for polymer synthesis) .

Methodological Considerations

Q. How should researchers design experiments to address gaps in this compound’s toxicological profile?

- In Silico Screening: Use QSAR models to predict toxicity endpoints (e.g., LD50) .

- In Vitro Assays: Test cytotoxicity in cell lines (e.g., HEK293) under controlled exposure conditions .

- Ethical Frameworks: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with institutional review protocols .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.